2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
This compound features a pyridazine core substituted at position 6 with a 4-bromophenyl group and at position 3 with a sulfanyl (-S-) linker connected to a 1-(piperidin-1-yl)ethan-1-one moiety. The sulfanyl group may contribute to hydrogen bonding or redox activity, while the piperidine ring is a common pharmacophore in medicinal chemistry, influencing bioavailability and target engagement .
Synthesis involves diazo transfer reactions starting from 2-(4-bromophenyl)acetic acid, followed by amination with piperidine under reflux conditions .
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3OS/c18-14-6-4-13(5-7-14)15-8-9-16(20-19-15)23-12-17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYMCTJPEBGKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable dicarbonyl compound.
Bromination: The pyridazine ring is then brominated using bromine or a brominating agent to introduce the bromophenyl group.
Thioether Formation: The brominated pyridazine is reacted with a thiol compound to form the sulfanyl linkage.
Piperidinyl Substitution: Finally, the piperidinyl group is introduced through a substitution reaction with a suitable piperidine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) bridge between the pyridazine and ethanone moieties is susceptible to oxidation and substitution reactions.
Pyridazine Ring Reactivity
The pyridazine ring participates in electrophilic substitution and reduction reactions.
Bromophenyl Group Reactivity
The para-bromophenyl substituent facilitates cross-coupling and nucleophilic aromatic substitution.
Piperidine-Ketone Reactivity
The piperidin-1-yl-ethanone moiety undergoes condensation and nucleophilic additions.
Comparative Reactivity with Structural Analogs
The table below contrasts the reactivity of this compound with similar pyridazine derivatives:
Mechanistic Insights
-
Oxidation Selectivity : The sulfanyl group oxidizes preferentially over the pyridazine ring due to lower bond dissociation energy (–S– vs. C–N).
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Coupling Efficiency : Suzuki reactions proceed optimally at 80–100°C with Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst .
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Steric Effects : Bulky substituents on the piperidine ring hinder nucleophilic additions to the ketone .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazine compounds, including those similar to 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one, exhibit promising anticancer properties. A study highlighted the effectiveness of pyridazine derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancers. The presence of bromine substituents has been linked to enhanced cytotoxicity against specific cancer types .
Antimicrobial Properties
Compounds containing pyridazine and thiol functionalities have shown significant antimicrobial activity. The thioether group in the compound enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. This property is particularly useful in developing new antibiotics against resistant bacterial strains .
Anti-inflammatory Effects
Pyridazine derivatives have been investigated for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathology of chronic inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further research in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Molecular Docking and Binding Interactions
- Pyridin-2(1H)-one derivatives () showed strong binding to antioxidant enzymes (e.g., catalase) via hydrogen bonding with nitrile and methoxy groups. The target compound’s bromophenyl and sulfanyl groups may interact similarly with hydrophobic pockets or catalytic sites .
- The target compound’s piperidine ring may align with this trend .
Key Findings and Implications
Structural Flexibility: Replacement of pyridazine with benzotriazole () or pyridinone () alters electronic properties and bioactivity.
Halogen Effects : Bromophenyl groups consistently enhance bioactivity across analogs, likely via lipophilicity and halogen bonding .
Synthetic Accessibility : The target compound’s synthesis is more complex than benzotriazole derivatives () but comparable to Pd-catalyzed routes ().
Biological Activity
The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS Number: 893983-82-9) is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.3 g/mol. Its structure features a pyridazine ring, a piperidine moiety, and a bromophenyl group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.3 g/mol |
| CAS Number | 893983-82-9 |
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antitumor Activity : Many pyridazine derivatives have been shown to inhibit key signaling pathways in cancer cells, particularly those involving BRAF and EGFR kinases . The presence of the bromophenyl group may enhance these effects through increased lipophilicity and receptor binding affinity.
- Enzyme Inhibition : Compounds containing piperidine rings have demonstrated significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and bacterial infections .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of This compound :
- Antitumor Studies : A series of pyrazole derivatives were shown to exhibit potent antitumor activity by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural similarity suggests that our compound may exhibit comparable effects.
- Antimicrobial Activity : Research on sulfanyl-containing compounds indicates significant antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Cytotoxicity Assessments : In vitro studies involving human cell lines (e.g., HEK-293) have indicated that many derivatives are non-toxic at therapeutic concentrations, supporting their potential as safe therapeutic agents .
Study 1: Antitumor Efficacy
In a study evaluating substituted pyridazine derivatives against Mycobacterium tuberculosis, compounds with similar scaffolds were found to possess IC50 values ranging from 1.35 to 2.18 μM, indicating strong antitubercular activity. The study highlights the importance of structural modifications in enhancing biological efficacy .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activities of piperidine derivatives demonstrated that certain compounds showed high inhibition rates against AChE, suggesting potential for neurological applications. The study concluded that modifications in the piperidine structure could lead to enhanced inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
